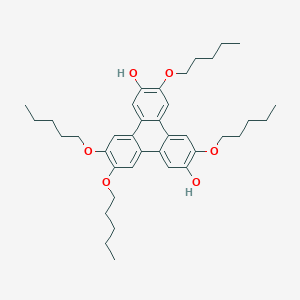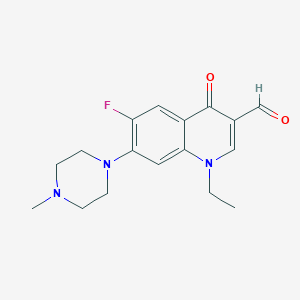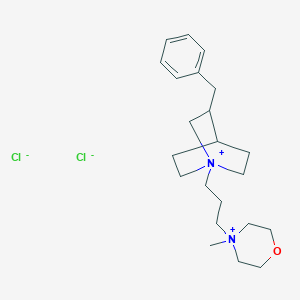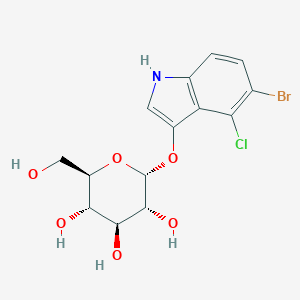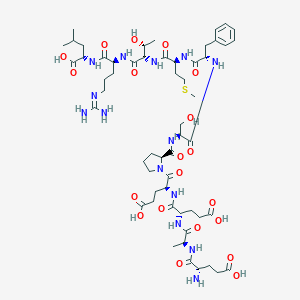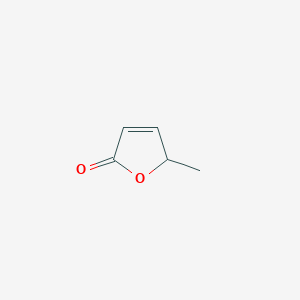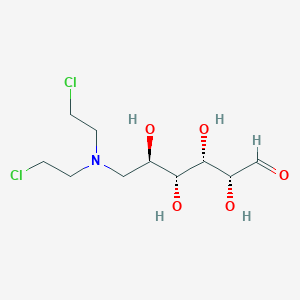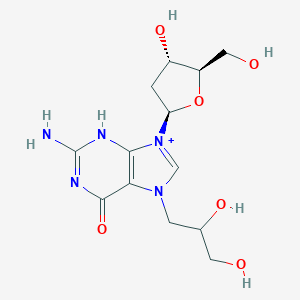
Dhpdg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydropyridine (DHP) is a class of organic compounds that possess a pyridine ring with two hydrogen atoms replaced by a double bond. DHP derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. In
科学研究应用
Dhpdg derivatives have been studied for their potential therapeutic applications such as cardiovascular diseases, cancer, and neurological disorders. Dhpdg derivatives have been shown to possess anti-tumor activity by inhibiting the proliferation of cancer cells. Dhpdg derivatives have also been studied for their potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
Dhpdg derivatives interact with calcium channels, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Dhpdg derivatives bind to the L-type calcium channels, which are found in cardiac and smooth muscle cells, and inhibit calcium influx. This leads to a decrease in muscle contraction and vasodilation, which can be beneficial in the treatment of cardiovascular diseases.
生化和生理效应
Dhpdg derivatives have been shown to possess various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have been shown to induce vasodilation by inhibiting calcium influx in smooth muscle cells. Dhpdg derivatives have also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Dhpdg derivatives have been studied for their potential neuroprotective effects by inhibiting calcium influx in neurons.
实验室实验的优点和局限性
Dhpdg derivatives have several advantages for lab experiments such as their ability to interact with calcium channels, their ease of synthesis, and their potential therapeutic applications. However, Dhpdg derivatives also have some limitations such as their potential toxicity and their limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of Dhpdg derivatives such as the development of more potent and selective calcium channel blockers, the investigation of their potential use in the treatment of neurological disorders, and the exploration of their potential use in combination therapy with other drugs. The development of more potent and selective calcium channel blockers can lead to the development of more effective treatments for cardiovascular diseases. The investigation of their potential use in the treatment of neurological disorders can lead to the development of new therapies for these disorders. The exploration of their potential use in combination therapy with other drugs can lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, Dhpdg derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. Dhpdg derivatives have various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have advantages and limitations for lab experiments, and there are several future directions for their study. The study of Dhpdg derivatives has the potential to lead to the development of new therapies for various diseases.
合成方法
Dhpdg derivatives can be synthesized through various methods such as the Hantzsch reaction, Michael addition, and Knoevenagel condensation. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Michael addition involves the reaction of a β-ketoester with an α,β-unsaturated carbonyl compound in the presence of a base. Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
属性
CAS 编号 |
104764-31-0 |
|---|---|
产品名称 |
Dhpdg |
分子式 |
C13H20N5O6+ |
分子量 |
342.33 g/mol |
IUPAC 名称 |
2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1 |
InChI 键 |
SBYRSRSXEPLVHL-GSLILNRNSA-O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CO)O)CO)O |
规范 SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
同义词 |
7-(2,3-dihydroxypropane)deoxyguanosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



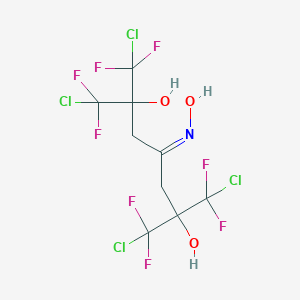
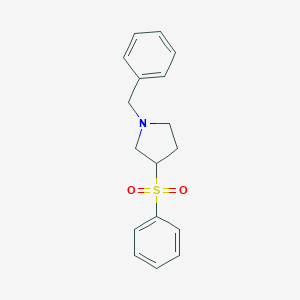
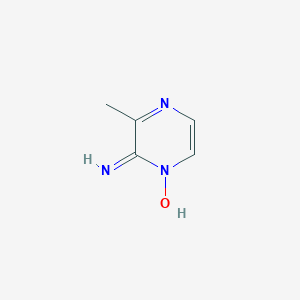
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
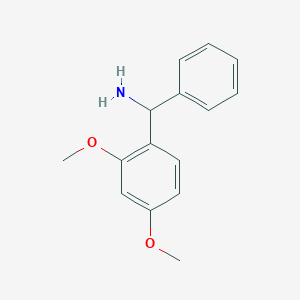
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
